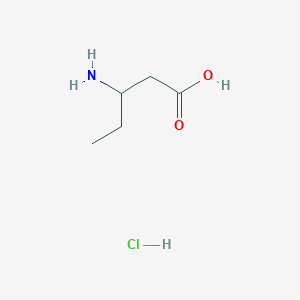

3-Aminopentanoic acid hydrochloride

Vue d'ensemble

Description

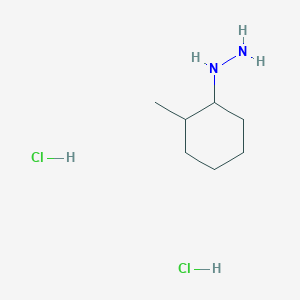

3-Aminopentanoic acid hydrochloride is a compound that is structurally related to amino acids . It has a molecular weight of 153.61 .

Synthesis Analysis

The synthesis of 3-Aminopentanoic acid hydrochloride has been reported in the literature. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2, was achieved through crotylboration of N-Boc-l-alaninal, which allowed for the assignment of stereochemistry in the resulting amino acid.Molecular Structure Analysis

The molecular structure of 3-Aminopentanoic acid hydrochloride is crucial for its biological activity. The stereochemistry of the amino acid derivatives synthesized in the studies is of particular importance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of amino acid derivatives often include steps such as aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Aminopentanoic acid hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a key product for obtaining other complex chemical structures (Zav’yalov & Zavozin, 1987). Additionally, it is involved in the synthesis of analogs of GABA, contributing to structure-activity studies on GABA receptors (Allan et al., 1985).

Role in Chemical Characterization and Analysis

- This compound is also significant in the characterization of various chemicals. For example, high-resolution gas chromatography and mass spectrometry have been employed for the quantitative determination of novel dicarboxylic acids and related oxidative degradation products in aerosol samples, where compounds related to 3-aminopentanoic acid hydrochloride played a crucial role (Kubátová et al., 2000).

Applications in Biochemistry and Pharmacology

- In biochemistry, 3-aminopentanoic acid hydrochloride is used in the study of enzyme kinetics and interactions. For instance, substituted 4-aminobutanoic acids, closely related to 3-aminopentanoic acid hydrochloride, have been investigated as substrates for gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

It is known that the compound is involved in the biosynthesis of the macrolactam antibiotic incednine . In this pathway, the glutamate 2,3-aminomutase IdnL4 converts L-glutamic acid to β-glutamic acid, which is then decarboxylated to (S)-3-aminobutyric acid .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Propriétés

IUPAC Name |

3-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERWBHFUQDIXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674217 | |

| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80914-37-0 | |

| Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1522247.png)